molecular formula C7H5NOS B13935569 Benzo[c]isothiazol-6-ol

Benzo[c]isothiazol-6-ol

Cat. No.: B13935569
M. Wt: 151.19 g/mol
InChI Key: SVNIPHUGIYNHJQ-UHFFFAOYSA-N
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Description

Benzo[c]isothiazol-6-ol is a heterocyclic compound that belongs to the class of isothiazoles. This compound is characterized by a benzene ring fused to an isothiazole ring, with a hydroxyl group attached to the sixth position of the benzene ring. The unique structure of this compound imparts it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[c]isothiazol-6-ol typically involves the cyclization of appropriate precursors. One common method includes the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the isothiazole ring . Another approach involves the use of thioamides or carbon dioxide as raw materials for cyclization .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzo[c]isothiazol-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted isothiazoles, which can have varied biological and chemical properties .

Mechanism of Action

The mechanism of action of Benzo[c]isothiazol-6-ol involves its interaction with specific molecular targets and pathways. For instance, in antimalarial applications, this compound derivatives act as species-selective inhibitors of the Plasmodium spp. MEP pathway enzyme, IspD . The compound initially binds non-covalently to the enzyme’s active site, followed by disulfide bond formation through the attack of an active site cysteine residue .

Properties

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

2,1-benzothiazol-6-ol

InChI

InChI=1S/C7H5NOS/c9-6-2-1-5-4-10-8-7(5)3-6/h1-4,9H

InChI Key

SVNIPHUGIYNHJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CSN=C2C=C1O

Origin of Product

United States

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